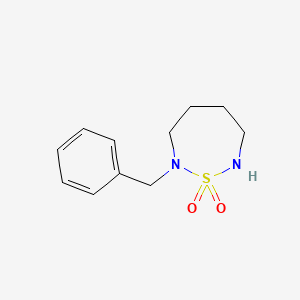

![molecular formula C16H19NO B1328184 2-[4-(Tert-butyl)phenoxy]aniline CAS No. 3169-73-1](/img/structure/B1328184.png)

2-[4-(Tert-butyl)phenoxy]aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[4-(Tert-butyl)phenoxy]aniline”, also known as TBPA or 4-tert-butylphenoxy-2-aminobenzene, is an organic compound with the molecular formula C16H20NO . It is a derivative of aniline, where the amino group is replaced by a tert-butylphenyl-oxy group.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(Tert-butyl)phenoxy]aniline” are as follows :科学的研究の応用

Autoxidation Inhibition

2-[4-(Tert-butyl)phenoxy]aniline: has been studied for its role in inhibiting autoxidation. Autoxidation is a process where materials degrade due to reaction with oxygen, often leading to the formation of peroxides. The compound’s ability to donate hydrogen atoms to peroxy radicals makes it an effective inhibitor, protecting various materials from oxidative damage .

Safety and Hazards

作用機序

Target of Action

The primary target of 2-[4-(Tert-butyl)phenoxy]aniline is peroxy radicals . Peroxy radicals play a crucial role in various biochemical processes, including lipid peroxidation and oxidative stress .

Mode of Action

2-[4-(Tert-butyl)phenoxy]aniline interacts with its targets through a process of hydrogen abstraction . This compound shows a fairly large isotope effect when the hydrogen attached to the functional group is replaced by deuterium . The phenol and aniline react with about two peroxy radicals per molecule .

Biochemical Pathways

The compound affects the pathway of peroxy radical reactions . The primary process involves the abstraction of the hydrogen atom attached to the functional group . This reaction can lead to changes in the concentration of peroxy radicals, potentially affecting downstream processes such as lipid peroxidation and oxidative stress .

Pharmacokinetics

The compound’s molecular weight is 24133 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 2-[4-(Tert-butyl)phenoxy]aniline’s action primarily involve the modulation of peroxy radical concentrations . By interacting with these radicals, the compound can influence various cellular processes, potentially mitigating oxidative stress .

Action Environment

The action of 2-[4-(Tert-butyl)phenoxy]aniline can be influenced by various environmental factors. For instance, the presence of other substrates can affect the kinetics of the inhibition process . .

特性

IUPAC Name |

2-(4-tert-butylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-16(2,3)12-8-10-13(11-9-12)18-15-7-5-4-6-14(15)17/h4-11H,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZXSSOPRWYUMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649858 |

Source

|

| Record name | 2-(4-tert-Butylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Tert-butyl)phenoxy]aniline | |

CAS RN |

3169-73-1 |

Source

|

| Record name | 2-(4-tert-Butylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1328109.png)

![(1S,2R,3R,4S)-3-(aminocarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1328110.png)

![[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1328111.png)

![({[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid](/img/structure/B1328112.png)

![4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B1328121.png)

![4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde](/img/structure/B1328122.png)

![5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328124.png)

![4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde](/img/structure/B1328127.png)

![{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol](/img/structure/B1328128.png)

![6-[4-(Trifluoromethyl)piperidino]nicotinic acid](/img/structure/B1328130.png)